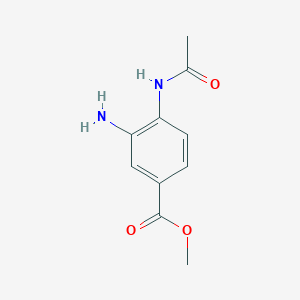
Methyl 4-(acetylamino)-3-aminobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(acetylamino)-3-aminobenzoate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of benzoic acid and features both acetylamino and amino functional groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetylamino)-3-aminobenzoate typically involves the acetylation of 4-amino-3-aminobenzoic acid followed by esterification. One common method includes:
Acetylation: 4-amino-3-aminobenzoic acid is reacted with acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)-3-aminobenzoic acid.
Esterification: The resulting 4-(acetylamino)-3-aminobenzoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
Methyl 4-(acetylamino)-3-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The acetylamino group can be reduced to an amino group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Formation of Methyl 4-(amino)-3-aminobenzoate.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
科学研究应用
Methyl 4-(acetylamino)-3-aminobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of Methyl 4-(acetylamino)-3-aminobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetylamino and amino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
相似化合物的比较
Similar Compounds
Methyl 4-aminobenzoate: Lacks the acetylamino group, making it less versatile in certain chemical reactions.
4-(Acetylamino)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 3-aminobenzoate: The position of the amino group is different, leading to variations in chemical behavior and applications.
Uniqueness
Methyl 4-(acetylamino)-3-aminobenzoate is unique due to the presence of both acetylamino and amino groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
methyl 4-acetamido-3-aminobenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13) |
InChI 键 |
CYJWYHMHCCBOLH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


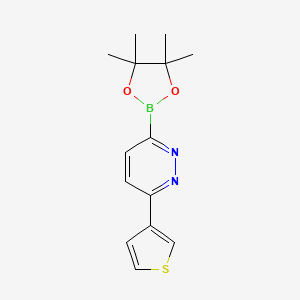
![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
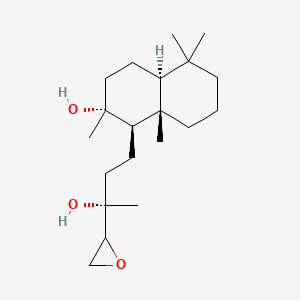
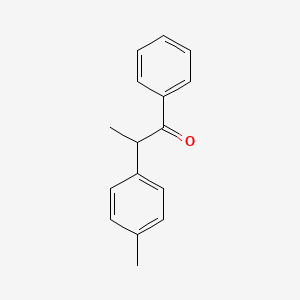

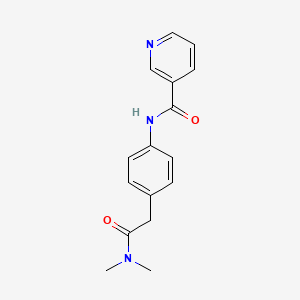
![2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14128467.png)
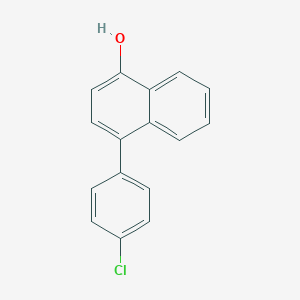
![2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B14128477.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B14128479.png)
![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)


